4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride
Overview
Description
“4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is a heterocyclic organic compound . It has a molecular weight of 238.74 and its IUPAC name is 4-(1,3-thiazolidin-4-ylcarbonyl)morpholine hydrochloride .
Molecular Structure Analysis
The InChI code for “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is 1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H . This code provides a detailed representation of the compound’s molecular structure.Scientific Research Applications
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Pharmaceutical and Medicinal Chemistry
- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
- The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .
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Cancer Therapeutics
- Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity .
- Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .
- Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These compounds play a role in anticancer activity by inhibition of various enzymes and cell lines .
Safety And Hazards
The safety information available indicates that “4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride” is classified under GHS07, which denotes that it may cause skin irritation, eye irritation, or respiratory irritation . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .
properties
IUPAC Name |
morpholin-4-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c11-8(7-5-13-6-9-7)10-1-3-12-4-2-10;/h7,9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDBIPXDVKCFGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CSCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazolidine-4-carbonyl)morpholine hydrochloride | |
CAS RN |
1078163-18-4 | |
Record name | Methanone, 4-morpholinyl-4-thiazolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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